Ethyl 2-amino-3-bromobenzoate
Description
Contextualization within Halogenated Aminobenzoate Chemistry
Halogenated aminobenzoates are a class of compounds characterized by a benzoic acid ester backbone substituted with both an amino group and one or more halogen atoms. These molecules are of considerable interest in organic and medicinal chemistry due to their inherent reactivity and the biological activities often associated with their derivatives. The presence and position of the halogen and amino substituents profoundly influence the chemical properties of the benzene (B151609) ring.
The amino group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they also act as ortho-para directors because of their ability to donate a lone pair of electrons through resonance. The interplay of these electronic effects, combined with steric factors, dictates the regioselectivity of further chemical modifications.
Within this family, the reactivity of the halogen atom is crucial for cross-coupling reactions. The reactivity of halogens in these contexts generally decreases down the group from iodine to chlorine. quora.com Brominated derivatives, such as Ethyl 2-amino-3-bromobenzoate, offer a balance of reactivity and stability, making them ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthesis. clockss.orgnih.gov The specific substitution pattern of this compound, with the amino and bromo groups in a 1,2,3-relationship, sets it apart from its isomers and provides unique synthetic opportunities.
Structural Features and Reactivity Considerations in Synthetic Design
The synthetic utility of this compound is a direct consequence of its distinct structural features. The molecule possesses three key functional groups—an ethyl ester, a primary aromatic amine, and a bromine atom—each offering a handle for chemical manipulation.
Key Structural and Reactivity Features:
| Functional Group | Position | Electronic Effect | Reactivity Highlight |
| Amino (-NH₂) | Ortho (C2) | Strong electron-donating (+R > -I) | Acts as a nucleophile, directs electrophiles, can form intramolecular hydrogen bonds. |
| Bromo (-Br) | Meta (C3) | Electron-withdrawing (-I > +R), ortho-para director | Serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| Ethyl Ester (-COOEt) | C1 | Electron-withdrawing (-I, -R) | Can be hydrolyzed, amidated, or reduced. Activates the ortho and para positions to nucleophilic attack. |
This table provides a summary of the key functional groups in this compound and their influence on its reactivity.
The ortho-amino group significantly influences the molecule's reactivity. It is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization. Its presence also activates the ring, although this effect is somewhat tempered by the deactivating bromo and ester groups. A crucial aspect is the "ortho effect," where the proximity of the amino group to the ester can lead to intramolecular interactions, influencing the conformation and reactivity of both groups. collegedunia.com
The bromine atom at the C3 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. clockss.org Its position meta to the strongly activating amino group and ortho to the deactivating ester group results in a unique electronic environment. This specific arrangement allows for selective oxidative addition of palladium catalysts, a key step in many coupling cycles. nih.gov
The ethyl ester at C1 is an electron-withdrawing group that can be transformed into other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. The ester also influences the acidity of the N-H protons of the amino group.
Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry
The trifunctional nature of this compound makes it an exceptionally valuable intermediate for the synthesis of a wide array of complex organic molecules, most notably fused heterocyclic compounds. These scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.
One of the most significant applications of this compound is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. uob.edu.lyrsc.org By reacting this compound with various reagents, chemists can construct the quinazoline (B50416) core. For example, a palladium-catalyzed carbonylative cyclization with primary amines can lead to the formation of isoindole-1,3-diones, which are related structures. nih.gov Other multi-component reactions, like the Ugi reaction, can also utilize aminobenzoate derivatives to rapidly build molecular complexity. nih.govnih.gov
Furthermore, the bromine atom allows for intramolecular cyclization reactions to form various fused ring systems. Palladium-catalyzed intramolecular Heck reactions, for instance, are a powerful tool for creating new rings by forming a carbon-carbon bond between the bromine-bearing carbon and another part of the molecule. nih.govclockss.org This strategy is widely used to access polycyclic frameworks.
The ability to sequentially or selectively react the different functional groups is a key advantage. For example, the amino group can be acylated first, followed by a palladium-catalyzed reaction at the bromine site, and finally, modification of the ester group. This controlled, stepwise approach is fundamental to the efficient and elegant synthesis of complex target molecules. Its utility has been demonstrated in the preparation of precursors for compounds like phenothiazines and other polycyclic systems. rsc.orgresearchgate.netjuniperpublishers.com
The combination of a nucleophilic amino group and a synthetically versatile bromine atom on a benzoate (B1203000) platform ensures that this compound will continue to be a valuable and frequently employed intermediate in the pursuit of novel and functional organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSHUVIRFCGOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to Ethyl 2 Amino 3 Bromobenzoate
Established Synthetic Routes and Mechanistic Investigations
Traditional synthetic approaches to Ethyl 2-amino-3-bromobenzoate rely on a series of well-established organic transformations. The sequence of these reactions is crucial to achieve the desired substitution pattern and avoid the formation of unwanted isomers.
Esterification of 2-Amino-3-bromobenzoic Acid Precursors
A direct and common method for the synthesis of this compound is the Fischer esterification of 2-amino-3-bromobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers then facilitates the elimination of a water molecule, followed by deprotonation to yield the final ethyl ester product and regenerate the acid catalyst. researchgate.net
To drive the reversible reaction towards the product side and achieve a high yield, Le Chatelier's principle is applied by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.netlibretexts.org The presence of the amino group in the starting material requires a stoichiometric amount of the acid catalyst, as the basic amino group will be protonated to form an ammonium (B1175870) salt. researchgate.net
Table 1: Reaction Parameters for Fischer Esterification of 2-Amino-3-bromobenzoic Acid
| Parameter | Description |
| Substrate | 2-Amino-3-bromobenzoic acid |
| Reagent | Ethanol (often in large excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Work-up | Neutralization with a base (e.g., sodium carbonate) to deprotonate the ammonium salt and precipitate the ester |
Regioselective Bromination of Ethyl 2-aminobenzoate (B8764639) Derivatives
An alternative strategy involves the direct bromination of Ethyl 2-aminobenzoate (ethyl anthranilate). The amino group is a strongly activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct bromination of ethyl anthranilate would be expected to yield a mixture of products, with the bromine atom substituting at the positions ortho and para to the amino group. To achieve the desired 3-bromo substitution, careful control of the reaction conditions and the choice of brominating agent are essential.
The mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically by the reaction of molecular bromine with a Lewis acid catalyst such as ferric bromide (FeBr₃). lumenlearning.commasterorganicchemistry.com The aromatic ring of the substrate acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org In the final step, a base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org
Given the directing effect of the amino group, direct bromination of ethyl 2-aminobenzoate would likely lead to the formation of Ethyl 2-amino-5-bromobenzoate as the major product. To obtain the 3-bromo isomer, it may be necessary to employ a blocking group strategy or utilize specific reaction conditions that favor the less sterically hindered ortho position.
Table 2: Challenges in the Regioselective Bromination of Ethyl 2-aminobenzoate
| Factor | Challenge | Potential Solution |
| Directing Effect of -NH₂ | Strong ortho, para-director, leading to a mixture of isomers. | Use of a blocking group on the para position. |
| Activating Nature of -NH₂ | Can lead to polybromination. | Careful control of stoichiometry and reaction time. |
| Steric Hindrance | The position ortho to the amino group and adjacent to the ester is sterically hindered. | Optimization of reaction conditions (temperature, solvent) to influence regioselectivity. |
Reductive Transformations of Nitro-Substituted Ethyl Benzoates
A reliable and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers excellent regiochemical control, as the nitro group can be introduced at a specific position via nitration and then converted to the desired amine. In the context of synthesizing this compound, the key intermediate would be Ethyl 3-bromo-2-nitrobenzoate.
The reduction of the nitro group can be achieved using a variety of reducing agents. unacademy.commasterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common and clean method. wikipedia.org Chemical reduction methods are also widely employed, with reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) being effective. unacademy.commasterorganicchemistry.com More recently, milder and more selective reducing agents have been developed. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and ferrous chloride (FeCl₂) has been shown to selectively reduce nitro groups in the presence of ester functionalities. thieme-connect.com
The choice of reducing agent is critical to ensure that other functional groups in the molecule, such as the ethyl ester and the bromo substituent, remain intact during the transformation.
Table 3: Common Reducing Agents for the Conversion of Nitroarenes to Anilines
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |
| Fe, HCl | Iron powder, hydrochloric acid | Inexpensive and effective | Can be harsh and require careful work-up |
| Sn, HCl | Tin metal, hydrochloric acid | Effective for many substrates | Generates tin-containing waste |
| NaBH₄, FeCl₂ | Sodium borohydride, ferrous chloride, solvent (e.g., methanol/THF) | Mild conditions, good functional group tolerance | Stoichiometric amounts of reagents are needed |
Advanced Catalytic Approaches in C-Br Bond Formation or Functionalization
Modern synthetic chemistry has seen the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods. For the synthesis of this compound, catalytic approaches can be envisioned for both the C-Br bond formation and the introduction of the amino group.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines. nih.govsemanticscholar.org While typically used to form C-N bonds from aryl halides and amines, related palladium-catalyzed methods for the direct amination of C-H bonds are an emerging area of research. A hypothetical catalytic cycle for a direct C-H amination would involve the activation of a C-H bond by a palladium catalyst, followed by reductive elimination to form the C-N bond.
Similarly, palladium catalysis can be employed for C-H bromination. These reactions often proceed via an initial C-H activation step, followed by reaction with a bromine source. The regioselectivity of such reactions is often controlled by the use of a directing group.
While the direct catalytic C-H functionalization of a simple benzene (B151609) ring to introduce both the amino and bromo groups in the desired positions in a single step is challenging, these advanced catalytic methods offer potential for more efficient syntheses of the necessary precursors. For instance, a palladium-catalyzed amination of a suitably substituted brominated benzoic acid derivative could be a viable route. semanticscholar.org
Green Chemistry Principles in the Synthesis of Bromoaminobenzoates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The synthesis of this compound can be made more environmentally benign by considering several green chemistry principles.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. rsc.org Synthetic routes that involve addition reactions or catalytic cycles generally have higher atom economies than those that rely on stoichiometric reagents and produce significant amounts of byproducts. For instance, a direct catalytic C-H functionalization would have a higher atom economy than a multi-step synthesis involving protecting groups.
Use of Greener Solvents: Many traditional organic reactions are carried out in volatile and often toxic organic solvents. The development and use of greener solvents, such as water, supercritical fluids, ionic liquids, or bio-derived solvents like ethanol, can significantly reduce the environmental impact of a synthesis. wikipedia.orgacs.org For example, conducting the esterification step in a more environmentally friendly solvent or under solvent-free conditions would be a green improvement.
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. rsc.org The development of recyclable heterogeneous catalysts for the esterification, bromination, or reduction steps would simplify product purification and reduce waste.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. semanticscholar.orgresearchgate.net Biocatalytic approaches to the synthesis of aminobenzoate derivatives are being explored. For example, enzymes could potentially be used for the selective acylation or deprotection of functional groups, or even for the direct introduction of amino groups. mdpi.comscispace.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Table 4: Green Chemistry Considerations in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Favoring addition and catalytic reactions over substitution and elimination reactions that generate stoichiometric byproducts. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. |
| Design for Energy Efficiency | Utilizing catalytic methods that allow for lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials or reagents where possible. |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste, with a preference for heterogeneous, recyclable catalysts. |
Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Amino 3 Bromobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of ethyl 2-amino-3-bromobenzoate is activated towards electrophilic aromatic substitution by the electron-donating amino group. The directing effect of the amino and bromo substituents influences the regioselectivity of these reactions. However, the steric hindrance from the adjacent ethyl ester and bromine atom can also play a significant role in determining the outcome of the substitution.
Conversely, the bromine atom on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or activation by a strongly electron-withdrawing group. The presence of the amino group can also modulate the reactivity of the C-Br bond towards nucleophilic attack.
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds. In the case of this compound, this reaction allows for the introduction of a variety of aryl or vinyl groups at the 3-position. Studies have shown that palladium-based catalysts, such as Pd(PPh₃)₄, are effective for this transformation. The reaction typically proceeds in the presence of a base, such as sodium carbonate or potassium phosphate, and a boronic acid or boronate ester as the coupling partner.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 2-amino-3-phenylbenzoate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 2-amino-3-(4-methoxyphenyl)benzoate |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Ethyl 2-amino-3-vinylbenzoate |
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction has been applied to this compound to introduce a second amino group at the 3-position, leading to the formation of 2,3-diaminobenzoate derivatives. These products are valuable precursors for the synthesis of various heterocyclic systems, such as benzodiazepines. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Product |
| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Ethyl 2-amino-3-(phenylamino)benzoate |
| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Ethyl 2-amino-3-morpholinobenzoate |
| Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Ethyl 2-amino-3-(benzylamino)benzoate |
The Sonogashira coupling is a reliable method for the formation of C-C bonds between an aryl halide and a terminal alkyne. This reaction has been successfully employed with this compound to introduce alkynyl moieties at the 3-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting 3-alkynyl anthranilates are useful intermediates in the synthesis of heterocycles like quinolines and indoles.
Table 3: Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Ethyl 2-amino-3-(phenylethynyl)benzoate |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Ethyl 2-amino-3-((trimethylsilyl)ethynyl)benzoate |
| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Diisopropylamine | Ethyl 2-amino-3-(hex-1-yn-1-yl)benzoate |
Besides the aforementioned reactions, other palladium- and nickel-mediated coupling processes have been explored with this compound. These include the Heck reaction for the introduction of alkene functionalities, the Stille coupling with organotin reagents, and the Hiyama coupling with organosilicon compounds. Nickel-catalyzed couplings, often being more cost-effective, have also been investigated as an alternative to palladium-based systems for some of these transformations.
Transformations Involving the Amino Functionality
The amino group of this compound is a versatile handle for various chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents at the 2-position. The amino group can also be acylated, alkylated, or used as a nucleophile in condensation reactions to form heterocyclic rings. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of quinoline derivatives. Furthermore, the amino group can direct ortho-metalation, allowing for functionalization at the adjacent C-H bond, although the presence of the bromine atom can complicate this reactivity.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic character of the amino group in this compound is the primary driver for its participation in acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the compound's structure to build more complex molecular architectures.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation by the base yields the corresponding N-acyl derivative. The presence of the electron-withdrawing ester group and the bromine atom can slightly decrease the nucleophilicity of the amino group compared to aniline, but the reactions are generally efficient.
Alkylation: N-alkylation of this compound can be achieved using alkyl halides. This reaction typically follows an SN2 pathway, where the amino group acts as the nucleophile. The reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, it is often necessary to use specific reaction conditions or protecting group strategies. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.
Arylation: The introduction of an aryl group onto the amino nitrogen (N-arylation) is a significant transformation, often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, an aryl halide or triflate is coupled with the amino group of this compound in the presence of a palladium or copper catalyst and a suitable base. N-aryl amino acids and their derivatives are important structural motifs in many biologically active compounds and are key building blocks for the synthesis of various fused nitrogen heterocycles researchgate.net. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(2-bromo-6-(ethoxycarbonyl)phenyl)acetamide |
| Alkylation | Methyl iodide | Ethyl 3-bromo-2-(methylamino)benzoate |
| Arylation | Phenylboronic acid | Ethyl 3-bromo-2-(phenylamino)benzoate |
Diazotization and Subsequent Conversion Reactions
The primary aromatic amino group of this compound allows for diazotization, a process that converts it into a highly versatile diazonium salt. This transformation is a gateway to a wide array of functional group interconversions at that position on the aromatic ring.
Key Conversion Reactions of the Diazonium Salt:
Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) allows for the introduction of chloro, bromo, or cyano groups, respectively.
Schiemann Reaction: Heating the corresponding tetrafluoroborate diazonium salt (formed by treating the diazonium salt with HBF₄) results in the formation of an aryl fluoride semanticscholar.org.
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen.
Hydrolysis: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group, yielding the corresponding phenol derivative.
Reduction: The diazonium group can be replaced with a hydrogen atom by treatment with reducing agents like hypophosphorous acid (H₃PO₂) semanticscholar.org.
These reactions significantly enhance the synthetic utility of this compound by enabling the substitution of the amino group with a broad spectrum of other functionalities.
| Reaction Name | Reagent(s) | Resulting Functional Group |
| Sandmeyer | CuBr/HBr | Bromo (-Br) |
| Schiemann | 1. HBF₄ 2. Heat | Fluoro (-F) |
| Hydrolysis | H₂O, H⁺, Heat | Hydroxyl (-OH) |
| Reduction | H₃PO₂ | Hydrogen (-H) |
Reactions at the Ester Moiety
The ethyl ester group of this compound presents another reactive site, primarily susceptible to nucleophilic attack at the carbonyl carbon.
Hydrolysis and Transesterification Kinetics
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon libretexts.org. The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion.
The kinetics of ester hydrolysis are influenced by both electronic and steric factors. For substituted ethyl benzoates, the rate of hydrolysis is affected by the nature and position of the substituents on the benzene ring. The presence of the ortho-amino group can influence the reaction rate through its electron-donating character and potential for hydrogen bonding. The ortho-bromo substituent introduces a steric hindrance effect and an electron-withdrawing inductive effect. Studies on similar compounds like ethyl 2-bromobenzoate have shown that steric hindrance from an ortho-substituent can decrease the rate of hydrolysis compared to its para-isomer nih.gov.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would yield mthis compound. This reaction is typically an equilibrium process, and an excess of the new alcohol is often used to drive the reaction towards the desired product.
Condensation and Cycloaddition Reactions
While the ester group itself does not typically participate in cycloaddition reactions, it can undergo various condensation reactions. A condensation reaction is one in which two molecules combine, usually with the loss of a small molecule such as water or an alcohol libretexts.org.
The ester moiety can react with strong nucleophiles in condensation-type reactions. For instance, reaction with amines (ammonolysis) can convert the ester into an amide. With hydrazine, it can form the corresponding acyl hydrazide. These reactions proceed via a nucleophilic acyl substitution mechanism, similar to hydrolysis.
Furthermore, the presence of both an amino group and an ester group on the same molecule opens up possibilities for intermolecular condensation reactions with other bifunctional molecules to create larger, more complex structures, including polymers.
Intramolecular Cyclization Reactions and Heterocycle Formation
The ortho-positioning of the amino group and the ester functionality in this compound makes it an excellent precursor for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic compounds.
Synthesis of Substituted Quinolines and Related Scaffolds
One of the most significant applications of ortho-amino aromatic esters is in the synthesis of quinoline and quinolone derivatives, which are core structures in many pharmaceuticals nih.govnih.gov. The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
A related and highly relevant reaction for this compound involves its condensation with compounds containing a β-dicarbonyl moiety or their equivalents. For example, reaction with a β-ketoester under acidic or basic conditions can lead to the formation of a quinolone derivative. The mechanism typically involves the initial formation of an enamine or imine by condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization via nucleophilic attack of the aromatic ring onto the second carbonyl group, and subsequent dehydration to form the heterocyclic ring.
The presence of the bromine atom at the 3-position of the starting material results in a bromine-substituted quinoline product. This bromine atom can then serve as a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position of the quinoline ring. This two-step strategy—cyclization followed by cross-coupling—is a powerful approach for creating diverse libraries of substituted quinolines for biological screening.
Formation of Fused Polycyclic Heterocyclic Systems (e.g., Thienoquinolines, Pyrans)
The chemical scaffold of this compound serves as a versatile precursor for the synthesis of complex fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the amino, bromo, and ester functionalities on the benzene ring allows for a variety of cyclization strategies to construct intricate molecular architectures, including thienoquinolines and fused pyran systems.
A prominent and highly effective strategy for the synthesis of such fused heterocycles involves a two-step sequence: a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, is particularly well-suited for the initial step. This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, would involve the coupling of the bromine atom of this compound with a suitable terminal alkyne. The resulting 2-amino-3-alkynylbenzoate derivative is then primed for a subsequent intramolecular cyclization to yield the desired fused heterocyclic system.
Mechanistic Pathway for Thienoquinoline Formation
The synthesis of thienoquinolines from this compound can be envisioned through a tandem Sonogashira coupling and intramolecular cyclization pathway.
Sonogashira Coupling: The initial step would involve the reaction of this compound with a terminal alkyne that contains a sulfur atom, or a group that can be subsequently converted to a sulfur-containing moiety. For instance, an alkyne bearing a thioacetate or a protected thiol group could be employed. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.
Intramolecular Cyclization: The resulting ethyl 2-amino-3-(alkynyl)benzoate intermediate, possessing both an amino group and an alkyne in an ortho-relationship, is predisposed to undergo an intramolecular cyclization. This cyclization can be promoted by various reagents or conditions, depending on the nature of the alkyne substituent. If a sulfur-containing alkyne is used, the cyclization would lead to the formation of the thiophene ring fused to the quinoline core. The amino group and the ester moiety would participate in the formation of the quinoline ring system.
This proposed pathway is supported by analogous transformations reported in the literature, where 2-amino-3-bromopyridines undergo Sonogashira coupling with terminal alkynes, and the resulting products are subsequently cyclized to form fused heterocyclic systems.
| Reaction Step | Typical Reagents and Conditions | Intermediate/Product |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), Terminal alkyne, Et₃N or other amine base, Room temperature to mild heating | Ethyl 2-amino-3-(alkynyl)benzoate |
| Intramolecular Cyclization | Acid or base catalysis, or thermal conditions | Fused Thienoquinoline system |
Mechanistic Pathway for Fused Pyran Formation
Similarly, the synthesis of fused pyran systems, such as pyranoquinolines, can be achieved from this compound.
Sonogashira Coupling: As in the thienoquinoline synthesis, the first step is a Sonogashira coupling of this compound with a suitable terminal alkyne. For the formation of a pyran ring, the alkyne could contain a hydroxyl group or a protected hydroxyl group.
Intramolecular Cyclization: The resulting ethyl 2-amino-3-(hydroxyalkynyl)benzoate intermediate can then undergo an intramolecular cyclization. In this case, the cyclization would likely involve the nucleophilic attack of the hydroxyl group on the alkyne, promoted by a catalyst, or the participation of the ester group in the cyclization process. The specific cyclization pathway would determine the final structure of the fused pyran system.
While direct examples starting from this compound are not prevalent in the cited literature, the synthesis of fused pyrans through the cyclization of related ortho-alkynylaryl compounds is a known strategy. For instance, the intramolecular cyclization of o-(2-acyl-1-ethynyl)benzaldehydes has been shown to produce indeno[2,1-c]pyran-3-ones. This demonstrates the feasibility of forming a pyran ring through the cyclization of an ortho-alkynyl substituted aromatic compound.
| Reaction Step | Typical Reagents and Conditions | Intermediate/Product |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), Hydroxy-functionalized terminal alkyne, Amine base | Ethyl 2-amino-3-(hydroxyalkynyl)benzoate |
| Intramolecular Cyclization | Acid or base catalysis, metal-mediated cyclization | Fused Pyran system |
The research in this area continues to evolve, with the development of novel catalytic systems and reaction conditions to improve the efficiency and scope of these synthetic transformations. The utility of this compound as a building block for these complex heterocyclic systems lies in its potential for diversification through the choice of the alkyne coupling partner, allowing for the generation of a library of fused polycyclic compounds for various applications.
Spectroscopic Characterization Methodologies in Research of Ethyl 2 Amino 3 Bromobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For Ethyl 2-amino-3-bromobenzoate, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The amino group (-NH₂) and the bromine atom on the aromatic ring would deshield the adjacent protons, causing them to appear at a lower field. The protons of the ethyl group would show a characteristic quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, with their chemical shifts influenced by the adjacent ester oxygen.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | - | - |
| Aromatic-H | - | - |
| Aromatic-H | - | - |
| -NH₂ | - | Broad Singlet |
| -O-CH₂- | - | Quartet |
| -CH₃ | - | Triplet |
No experimental data found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The carbonyl carbon of the ester group would be significantly deshielded and appear at a very low field. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the amino and bromo substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | - |
| Aromatic C-NH₂ | - |
| Aromatic C-Br | - |
| Aromatic C-COOEt | - |
| Aromatic C-H | - |
| Aromatic C-H | - |
| Aromatic C-H | - |
| -O-CH₂- | - |
| -CH₃ | - |
No experimental data found.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Determination
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to identify the spin systems in the aromatic ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the ethyl ester group and the substituted aromatic ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching, would also be present.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | - |
| C=O Stretch (Ester) | - |
| C-O Stretch (Ester) | - |
| Aromatic C-H Stretch | - |
| Aromatic C=C Stretch | - |
| C-Br Stretch | - |
No experimental data found.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A patent search did reveal a synthesis of the compound with a reported LCMS value for the protonated molecule [M+H]⁺ at m/z 244.1, which is consistent with the expected molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Analysis of the fragmentation pattern would help to confirm the structure, with expected fragments corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic cleavages.
Advanced Spectroscopic Techniques for Conformational and Electronic Studies
Further characterization could involve techniques like UV-Vis spectroscopy to study the electronic transitions within the molecule. The presence of the chromophoric aromatic ring substituted with an amino group and a bromine atom would result in characteristic absorption bands in the UV-Visible region. Circular Dichroism would not be relevant for this achiral molecule but would be a critical technique for the analysis of any chiral analogs.
X-Ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for this compound could be located. As a result, a detailed analysis of its solid-state molecular structure, crystal packing, and corresponding data tables cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the growth of a suitable, high-quality crystal of the compound. The absence of such data in public databases suggests that this specific analysis for this compound has not been performed or published.
While crystallographic data exists for structurally related molecules, such as 2-amino-3-bromobenzoic acid, extrapolation of that information to predict the precise crystal packing and molecular conformation of this compound would be speculative and would not adhere to the required standards of scientific accuracy for this article. The presence of the ethyl ester group in place of the carboxylic acid would significantly influence the intermolecular interactions, particularly hydrogen bonding, leading to a different crystal packing arrangement.
Therefore, this subsection remains unwritten pending the future publication of experimental X-ray crystallographic data for this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 3 Bromobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the properties of organic molecules, including substituted aminobenzoates. nih.govresearchgate.net For Ethyl 2-amino-3-bromobenzoate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental characteristics. sid.irresearchgate.net
DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. The benzene (B151609) ring is expected to be nearly planar, with the substituents—amino, bromo, and ethyl ester groups—attached. The orientation of the ethyl ester and amino groups relative to the ring can lead to different conformers. By performing a potential energy surface scan, where key dihedral angles are systematically varied, the global minimum energy conformer can be identified. nih.gov The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
This table presents hypothetical yet realistic bond lengths and angles based on DFT calculations of similar aromatic esters and anilines.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N | 1.38 |
| C-Br | 1.90 |
| C=O | 1.22 |
| C-O (ester) | 1.35 |
| O-CH₂ | 1.45 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-N | 121 |
| C-C-Br | 120 |
The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl ester group and the benzene ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
Values are illustrative and based on typical DFT results for substituted anilines. rsc.org
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Primarily located on the amino group and aromatic ring |
| LUMO | -1.2 | Primarily located on the ethyl ester group and aromatic ring |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical stability and reactivity |
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.br Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated, corresponding to specific molecular motions like stretching and bending of bonds. bohrium.comsubstack.com These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Predicted values are based on standard DFT calculation methodologies. researcher.life
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 167.5 |
| C-NH₂ | 145.0 |
| C-Br | 110.0 |
| Aromatic C | 115 - 135 |
| O-CH₂ | 61.0 |
Table 4: Predicted Key IR Frequencies for this compound
Frequencies are based on DFT calculations for molecules with similar functional groups. oup.com
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3350 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ester) | Stretching | ~1710 |
| C-N | Stretching | ~1280 |
Mechanistic Studies through Computational Modeling of Reaction Pathways
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates. smu.edu For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the ester carbonyl, computational studies can determine the activation energies and reaction enthalpies. This information helps in understanding reaction feasibility, kinetics, and regioselectivity, providing insights that are often difficult to obtain through experimental means alone. mdpi.com
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, the arrangement of molecules is dictated by intermolecular forces. mdpi.com For this compound, several types of interactions are expected. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These hydrogen bonds are significant in determining the crystal packing. acs.orgnih.gov
Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. researchgate.netmdpi.com The aromatic ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. rsc.orgucl.ac.uk Computational analysis of the crystal structure of related compounds, like 2-amino-3-bromobenzoic acid, reveals strong intermolecular hydrogen bonds forming centrosymmetric dimers. researchgate.net Similar interactions, along with weaker contacts, would be expected to stabilize the crystal lattice of the ethyl ester derivative.
Aromaticity Analysis and Electronic Effects of Substituents
Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar, conjugated systems. sid.ir This property can be quantified computationally using criteria such as the Nucleus-Independent Chemical Shift (NICS). acs.orggithub.io NICS values are calculated at the center of the ring; a negative value typically indicates aromaticity. nih.gov
The substituents on the benzene ring significantly influence its electronic properties and reactivity. studymind.co.uklibretexts.org
Amino (-NH₂) group: This is a strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. libretexts.orgphiladelphia.edu.jo
Bromo (-Br) group: Halogens are deactivating yet ortho, para-directing. They withdraw electron density through the inductive effect (-I effect) due to their high electronegativity, making the ring less reactive than benzene. However, they can donate a lone pair via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. philadelphia.edu.jolibretexts.org
Ethyl ester (-COOCH₂CH₃) group: This is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring significantly less nucleophilic. This deactivating nature directs incoming electrophiles to the meta position. bohrium.commsu.edu
Synthesis and Functionalization of Ethyl 2 Amino 3 Bromobenzoate Derivatives and Analogs
Systematic Variation of the Ester Alkyl Chain
The ethyl ester of 2-amino-3-bromobenzoate can be readily modified to incorporate different alkyl groups, which can influence the compound's physical and chemical properties, such as solubility and reactivity.
One common method for varying the ester alkyl chain is through transesterification . This reaction involves treating ethyl 2-amino-3-bromobenzoate with an excess of a different alcohol (e.g., methanol, propanol, or butanol) in the presence of an acid or base catalyst. For instance, reacting the ethyl ester with methanol under acidic conditions will yield mthis compound. The general scheme for this process is as follows:
Alternatively, the synthesis can start from 2-amino-3-bromobenzoic acid, which can be esterified with various alcohols using standard methods like Fischer-Speier esterification (refluxing in the alcohol with a catalytic amount of strong acid) or by converting the carboxylic acid to an acyl chloride followed by reaction with the desired alcohol.
A selection of possible ester derivatives is presented in the table below:
| Alkyl Group | Compound Name |
| Methyl | Mthis compound |
| n-Propyl | n-Propyl 2-amino-3-bromobenzoate |
| Isopropyl | Isopropyl 2-amino-3-bromobenzoate |
| n-Butyl | n-Butyl 2-amino-3-bromobenzoate |
Derivatization at the Amino Group: Amides, Ureas, and Carbamates
The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through the formation of amides, ureas, and carbamates.
Amides: Acylation of the amino group is a straightforward method to produce amide derivatives. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid.
Reaction with Acyl Chlorides: this compound + RCOCl → Ethyl 2-(acylamino)-3-bromobenzoate + HCl
Reaction with Acid Anhydrides: this compound + (RCO)₂O → Ethyl 2-(acylamino)-3-bromobenzoate + RCOOH
Ureas: Urea derivatives can be synthesized by reacting the amino group with isocyanates or by a two-step process involving the formation of a carbamate intermediate. The reaction with an isocyanate directly yields the corresponding urea derivative.
Reaction with Isocyanates: this compound + R-N=C=O → Ethyl 2-(3-alkyl/arylureido)-3-bromobenzoate
Carbamates: Carbamates are typically formed by reacting the amino group with chloroformates or through a Curtius rearrangement of a corresponding acyl azide. wikipedia.orgjocpr.com The reaction with an alkyl or aryl chloroformate in the presence of a base provides the desired carbamate. wikipedia.org
Reaction with Chloroformates: this compound + R'OCOCl → Ethyl 2-(alkoxycarbonylamino)-3-bromobenzoate + HCl wikipedia.org
The following table summarizes these derivatization reactions:
| Derivative | Reagent | General Product Structure |
| Amide | Acyl chloride (RCOCl) | Ethyl 2-(acylamino)-3-bromobenzoate |
| Urea | Isocyanate (R-N=C=O) | Ethyl 2-(3-alkyl/arylureido)-3-bromobenzoate |
| Carbamate | Chloroformate (R'OCOCl) | Ethyl 2-(alkoxycarbonylamino)-3-bromobenzoate |
Exploitation of the Bromine Atom for Further Functionalization
The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or vinyl groups.
Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgscirp.orgsemanticscholar.org It is a powerful method for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org This reaction is highly versatile and can be used to introduce a variety of primary and secondary amines.
A summary of these cross-coupling reactions is provided below:
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |
| Suzuki Coupling | Boronic acid/ester | Palladium/Base | C-C | Aryl-substituted benzoates |
| Heck Reaction | Alkene | Palladium/Base | C-C | Alkene-substituted benzoates |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper/Base | C-C | Alkyne-substituted benzoates |
| Buchwald-Hartwig Amination | Amine | Palladium/Base | C-N | Amino-substituted benzoates |
Synthesis of Positional Isomers and Related Haloaminobenzoates
The synthesis of positional isomers of this compound and other haloaminobenzoates is crucial for structure-activity relationship studies. The position of the amino and bromo substituents on the benzene (B151609) ring can significantly impact the molecule's biological activity and chemical properties.
The synthesis of these isomers typically starts from commercially available substituted aminobenzoic acids or nitrobenzoic acids. For example, the synthesis of ethyl 2-amino-4-bromobenzoate can be achieved by the bromination of ethyl 2-aminobenzoate (B8764639) or by the esterification of 2-amino-4-bromobenzoic acid. prepchem.com Similarly, ethyl 2-amino-5-bromobenzoate can be prepared from 2-amino-5-bromobenzoic acid. google.comchemicalbook.com
The general synthetic strategies often involve:
Direct Halogenation: Bromination of the corresponding ethyl aminobenzoate isomer. The regioselectivity of this reaction is directed by the activating amino group.
Esterification: Fischer esterification of the corresponding bromoaminobenzoic acid.
Sandmeyer Reaction: Conversion of an amino group to a bromo group via a diazonium salt intermediate.
Reduction of a Nitro Group: Reduction of a nitro group to an amino group in a brominated nitrobenzoate precursor.
The table below lists some important positional isomers and related haloaminobenzoates:
| Compound Name | Starting Material Example |
| Ethyl 2-amino-4-bromobenzoate | 2-Amino-4-bromobenzoic acid |
| Ethyl 2-amino-5-bromobenzoate | 2-Amino-5-bromobenzoic acid |
| Ethyl 3-amino-2-bromobenzoate | 3-Amino-2-bromobenzoic acid |
| Ethyl 4-amino-2-bromobenzoate | 4-Amino-2-bromobenzoic acid |
| Ethyl 2-amino-3-chlorobenzoate | 2-Amino-3-chlorobenzoic acid |
| Ethyl 2-amino-3-iodobenzoate | 2-Amino-3-iodobenzoic acid |
Development of Poly-Substituted Analogues and Complex Adducts
The core structure of this compound can be further elaborated to create poly-substituted analogues and more complex molecular architectures. This can be achieved by combining the derivatization and functionalization strategies discussed in the previous sections.
For instance, a di-substituted analogue can be synthesized by first performing a cross-coupling reaction at the bromine position, followed by derivatization of the amino group. An example would be the Suzuki coupling of this compound with phenylboronic acid to yield ethyl 3-phenyl-2-aminobenzoate, which can then be acylated at the amino group.
Furthermore, the diene systems that can be generated from derivatives of this compound could potentially undergo cycloaddition reactions such as the Diels-Alder reaction . nih.govnih.gov This would allow for the construction of complex, three-dimensional polycyclic structures. For example, conversion of the amino group to a suitable dienophile-activating group could facilitate a reaction with a diene to form a novel heterocyclic system.
The synthesis of macrocycles is another avenue for creating complex adducts. nih.govnih.gov This could be achieved by synthesizing a derivative of this compound with a long chain containing a reactive terminus. Intramolecular cyclization, for example via a ring-closing metathesis (RCM) or an intramolecular cross-coupling reaction, could then be employed to form the macrocyclic structure.
The development of these complex derivatives is guided by the principles of medicinal chemistry and materials science to generate molecules with specific biological activities or material properties.
Applications As a Pivotal Synthetic Intermediate in Diverse Chemical Fields
Building Block for Nitrogen-Containing Heterocyclic Systems
The ortho-relationship between the amino group and the bromine atom is a key structural feature that makes Ethyl 2-amino-3-bromobenzoate an excellent precursor for the synthesis of nitrogen-containing fused heterocycles. This transformation is often accomplished through palladium-catalyzed intramolecular or intermolecular reactions.
One of the most important applications is in the synthesis of quinazolinones . Quinazolinones are a class of heterocyclic compounds present in a large number of biologically active products and pharmaceuticals. niscair.res.inresearchgate.net The synthesis can proceed by reacting this compound (or its parent acid, 2-amino-3-bromobenzoic acid) with various reagents to build the second ring. For instance, reaction with cyanamide (B42294) under acidic conditions or with amides can lead to the formation of the quinazolinone core. niscair.res.in Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to first introduce a substituent at the bromine position, followed by cyclization to form highly functionalized quinazolinones. nih.gov
Another significant class of heterocycles accessible from this intermediate are phthalazinones . These structures are also recognized as important pharmacophores in medicinal chemistry. nih.govlongdom.org The synthesis can involve multi-step reactions where the amino and bromo groups are transformed to build the fused pyridazine (B1198779) ring characteristic of phthalazinones. researchgate.netnih.gov
The presence of the nucleophilic amino group and the electrophilic carbon-bromine bond facilitates cyclization reactions that are otherwise challenging. Palladium-catalyzed intramolecular C-H amination or coupling with other reagents allows for the efficient construction of these fused ring systems, which are central to many areas of chemical and pharmaceutical research. nih.govnih.gov
Interactive Table: Synthesis of Heterocycles from Amino-Bromo Benzoate (B1203000) Scaffolds This table summarizes typical transformations involving precursors like this compound.
| Target Heterocycle | Key Reagents/Catalysts | Reaction Type | Reference |
|---|---|---|---|
| Quinazolinones | Formamide (B127407), Acetic Anhydride, Cyanamide | Condensation/Cyclization | niscair.res.innih.gov |
| Substituted Anilines | Aryl Boronic Esters, Pd(0) Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K3PO4) | Suzuki-Miyaura Cross-Coupling | nih.gov |
| Phthalazinones | Hydrazine Hydrate, followed by multi-step synthesis | Cyclization/Condensation | longdom.orgresearchgate.netnih.gov |
| Benzothiazoles | Potassium Thiocyanate, followed by oxidative cyclization | Condensation/Intramolecular Cyclization | researchgate.netnih.gov |
Precursor in the Synthesis of Advanced Organic Materials
While primarily recognized for its role in heterocyclic synthesis, the structural motifs of this compound are relevant to the construction of larger, functional organic molecules. The presence of both a halogen atom suitable for cross-coupling reactions and a nucleophilic amino group allows for its incorporation into extended π-conjugated systems. Such systems are the basis for many advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
For example, through reactions like the Suzuki or Sonogashira cross-coupling at the bromine position, chromophoric or electronically active groups can be introduced. Subsequent polymerization or condensation reactions involving the amino and ester groups could, in principle, lead to the formation of functional polymers. Although specific, large-scale applications in named organic materials are not extensively documented in broad literature, its potential as a monomer or key building block is clear due to its inherent functionality, which allows for precise structural modifications necessary for tuning the electronic and photophysical properties of materials.
Role in the Development of New Synthetic Methodologies and Reagents
The development of new chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions, relies on testing the methodology across a wide range of substrates to prove its robustness and utility. This compound and similar ortho-haloanilines are important substrates for this purpose. nih.gov The presence of an unprotected aniline (B41778) (amino group) ortho to the halogen can be challenging for some catalytic systems, as the amine can act as a ligand and poison the catalyst.
Intermediacy in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals (Focus on synthetic routes, not biological effects)
Active Pharmaceutical Ingredients (APIs) and agrochemicals are frequently based on heterocyclic scaffolds. pharmanoble.comevonik.com this compound serves as a key intermediate in the synthetic routes to these scaffolds. Its role is not as a final product but as a crucial building block that is transformed into the core structure of a larger, more complex target molecule.
For instance, the synthesis of quinazolinone-based APIs often starts from substituted anthranilic acids or their esters. niscair.res.inresearchgate.netnih.gov The synthetic pathway may involve an initial cross-coupling reaction on this compound to install a desired substituent, followed by a cyclization step with a reagent like formamide or a nitrile to construct the quinazolinone ring system. This framework is central to a variety of drugs.
Similarly, 2-aminobenzothiazole (B30445) derivatives are known pharmacophores with diverse biological activities. researchgate.netnih.gov The synthesis of a 2-aminobenzothiazole core can be achieved from an aniline precursor. While the direct route often involves thiocyanation followed by cyclization, the functional handles on this compound allow for its modification and subsequent conversion into complex benzothiazole-containing molecules. The ability to build these valuable heterocyclic cores makes this compound a significant intermediate in the pipeline of pharmaceutical and agrochemical development. nih.govnih.govnih.gov
Emerging Research Directions and Future Perspectives for Ethyl 2 Amino 3 Bromobenzoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in the production of fine chemicals like Ethyl 2-amino-3-bromobenzoate. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater reaction efficiency. nih.gov For the synthesis of aromatic amines, flow chemistry provides precise control over reaction parameters, which can be crucial for optimizing yield and minimizing byproducts. mdpi.com
Automated synthesis platforms, when combined with flow reactors, enable high-throughput screening of reaction conditions and rapid optimization. dtu.dkresearchgate.net This is particularly beneficial for multi-step syntheses involving this compound, allowing for the telescoping of reaction sequences without the need for isolating intermediates. nih.gov The Vapourtec flow reactor, for instance, can be integrated with real-time monitoring techniques like ATR-FTIR spectroscopy to provide direct correlation between the absorbance of reaction components and their concentration. dtu.dk This automated approach facilitates faster and more efficient development of synthetic routes to new derivatives of this compound.
Table 1: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Benefit in Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. |
| Precise Temperature Control | Minimization of side reactions and thermal decomposition. |
| Improved Safety | Safe handling of potentially hazardous reagents and intermediates. |
| Scalability | Easier transition from laboratory-scale to industrial production. nih.gov |
| Automation and High-Throughput Screening | Rapid optimization of reaction conditions and library synthesis. researchgate.net |
Development of Sustainable and Economical Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of synthetic protocols for compounds like this compound. A key focus is the use of more environmentally friendly and economically viable starting materials and catalysts. For instance, research into the biosynthesis of anthranilates from renewable resources like glucose or glycerol using engineered microorganisms presents a promising sustainable alternative to petrochemical-based syntheses. researchgate.netnih.gov
Furthermore, the development of catalytic systems that operate under milder conditions and use less hazardous solvents is a major area of research. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly attractive from both an economic and environmental standpoint. acs.org For the synthesis of related anthranilate esters, solid acid catalysts like Amberlyst-15 have been shown to be effective and reusable, offering a greener alternative to homogeneous acid catalysts. acs.org The goal is to develop robust and efficient synthetic methods that minimize waste and environmental impact. aidic.it
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. In the context of its synthesis, which involves amination and bromination of a benzoic acid derivative, advances in catalysis are of paramount importance. Palladium-based catalysts, for example, are highly effective for aryl amination reactions and ongoing research focuses on developing ligands that enhance catalyst stability and activity, even at room temperature. nih.gov
Advanced Characterization Techniques for Real-time Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics and mechanisms, enabling precise control and optimization. For the synthesis of this compound and its derivatives, advanced characterization techniques are being employed to track the progress of reactions in real time. Techniques such as electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS) and benchtop NMR spectroscopy allow for the continuous monitoring of reactants, intermediates, and products without the need for extensive sampling and offline analysis. nih.govresearchgate.netresearchgate.net
Inline FT-IR spectroscopy is another powerful tool for real-time analysis, particularly in flow chemistry setups, where it can provide rapid quantification of reaction components. dtu.dkresearchgate.net This data can be used to create kinetic profiles of the reaction, helping to identify the optimal conditions for maximizing yield and purity. The ability to monitor complex reaction mixtures in real time is essential for the development of robust and efficient synthetic processes. nih.gov
Table 2: Comparison of Real-time Reaction Monitoring Techniques
| Technique | Principle | Advantages for Synthesis Monitoring |
| Benchtop NMR | Nuclear Magnetic Resonance | Provides detailed structural information and quantification in complex mixtures without deuterated solvents. nih.govresearchgate.net |
| ESI-IM-MS | Electrospray Ionization-Ion Mobility-Mass Spectrometry | High sensitivity for detecting and identifying reaction components, including intermediates. researchgate.net |
| Inline FT-IR | Fourier-Transform Infrared Spectroscopy | Rapid and non-invasive monitoring of functional group transformations, ideal for flow chemistry. dtu.dk |
Computational Design and Predictive Modeling for New Derivative Synthesis
Computational chemistry and predictive modeling are becoming indispensable tools in modern organic synthesis. For this compound, these methods can be used to design new derivatives with desired properties and to predict their reactivity and synthetic accessibility. Density Functional Theory (DFT) calculations, for instance, can be used to study the electronic properties and reactivity of molecules, providing insights that can guide the selection of appropriate reaction conditions. researchgate.netresearchgate.net
Predictive models based on quantitative structure-activity relationships (QSAR) and comparative molecular field analysis (CoMFA) can be employed to forecast the biological activity of new derivatives, accelerating the discovery of new pharmaceutical agents. acs.org These computational approaches can also be used to model the behavior of molecules in solution, helping to understand factors that influence reaction outcomes. bohrium.comucl.ac.uk By combining computational design with experimental synthesis, researchers can more efficiently explore the chemical space around this compound and develop new compounds with tailored functionalities.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-3-bromobenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via sequential bromination and esterification. A common approach involves brominating a precursor like ethyl 3-aminobenzoate using brominating agents (e.g., NBS or Br₂ in controlled conditions), followed by esterification to stabilize the product. Reaction optimization includes adjusting temperature (e.g., 0–5°C for bromination to avoid over-substitution), solvent polarity (e.g., dichloromethane for better solubility), and stoichiometric ratios. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the aromatic ring, with distinct splitting patterns for the bromine and amino groups. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic and computational methods?
X-ray crystallography provides definitive spatial arrangements of substituents, particularly for bromine and amino groups, which may exhibit steric hindrance or electronic effects. For non-crystalline samples, Density Functional Theory (DFT) calculations predict bond angles and electron density maps, which are cross-validated with experimental NMR chemical shifts. SHELX software is widely used for refining crystallographic data to resolve positional disorder or thermal motion artifacts .
Q. What strategies mitigate contradictory data in reaction optimization (e.g., unexpected byproducts or low yields)?
Contradictory results often arise from competing reaction pathways, such as para-bromination or ester hydrolysis. Systematic analysis includes:
- Design of Experiments (DoE): Taguchi or factorial designs to isolate variables (e.g., temperature vs. catalyst loading).
- Kinetic Studies: Monitoring intermediate formation via in-situ IR or quenching experiments.
- Isolation and Characterization: Purifying byproducts (e.g., column chromatography) and identifying them via HRMS/NMR to trace their origins. Statistical tools like ANOVA validate reproducibility, while error analysis accounts for instrumental limitations .
Q. How do electronic effects of the bromine and amino groups influence reactivity in cross-coupling reactions?
The bromine atom acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) at the ortho position. Conversely, the amino group is electron-donating, directing electrophiles to meta positions. In Suzuki-Miyaura couplings, the bromine serves as a leaving group, with palladium catalysts facilitating aryl-aryl bond formation. Steric effects from the ethyl ester moiety may slow reactivity, requiring bulky ligands (e.g., SPhos) to enhance turnover .
Q. What are the best practices for validating purity and stability in long-term storage?
- Purity Assessment: Combine HPLC (≥95% purity threshold) with elemental analysis to confirm stoichiometry.
- Stability Testing: Accelerated degradation studies under heat (40–60°C) and humidity (75% RH) monitor ester hydrolysis or bromine loss.
- Storage Conditions: Anhydrous environments (desiccants) and inert atmospheres (N₂) prevent decomposition. Stability-indicating methods like differential scanning calorimetry (DSC) detect phase changes or decomposition temperatures .
Methodological Notes
- Data Interpretation: Cross-correlate spectroscopic and crystallographic data to avoid overreliance on single techniques. For example, NMR coupling constants should align with X-ray-derived dihedral angles .
- Contradiction Resolution: When spectral data conflicts (e.g., unexpected NOE effects), use deuterated analogs or isotopic labeling to trace signal origins .
- Ethical Compliance: Adhere to safety protocols for bromine handling and waste disposal, as outlined by ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
